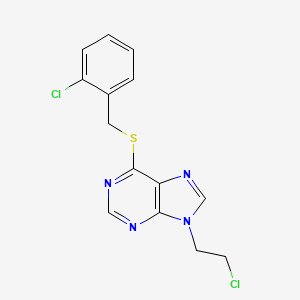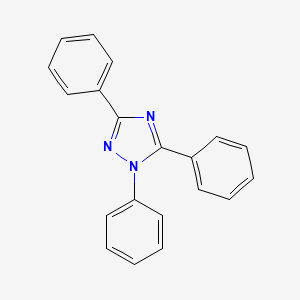
1H-1,2,4-Triazole, 1,3,5-triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole, 1,3,5-triphenyl- is a heterocyclic compound with the molecular formula C20H15N3. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazole, 1,3,5-triphenyl- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the thermal decomposition of a methoxytriazoline precursor, which yields the desired compound in quantitative amounts .
Industrial Production Methods
Industrial production of 1H-1,2,4-Triazole, 1,3,5-triphenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
化学反应分析
Types of Reactions
1H-1,2,4-Triazole, 1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with altered electronic properties .
科学研究应用
1H-1,2,4-Triazole, 1,3,5-triphenyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-1,2,4-Triazole, 1,3,5-triphenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with receptors, leading to various physiological effects. The exact pathways depend on the specific application and target .
相似化合物的比较
1H-1,2,4-Triazole, 1,3,5-triphenyl- is unique due to its specific substitution pattern and stability. Similar compounds include:
1H-1,2,4-Triazole: A simpler triazole derivative with different substitution patterns.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole: A related compound with a dihydro structure.
1,2,4-Triazole derivatives: Various derivatives with different functional groups and applications.
These compounds share some chemical properties but differ in their specific applications and reactivity.
属性
CAS 编号 |
1043-46-5 |
|---|---|
分子式 |
C20H15N3 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
1,3,5-triphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)23(22-19)18-14-8-3-9-15-18/h1-15H |
InChI 键 |
ZUADNMDNEIWVSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
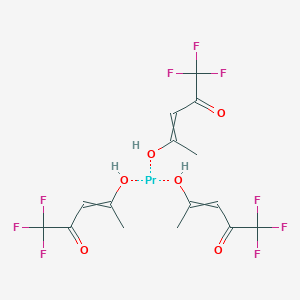
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
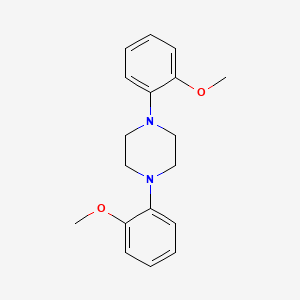
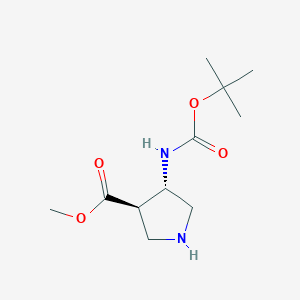
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
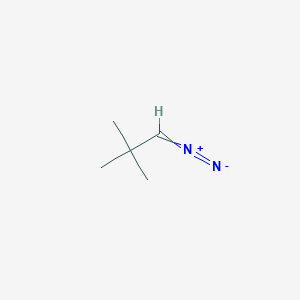
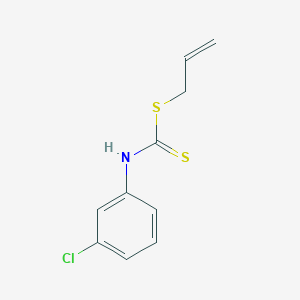

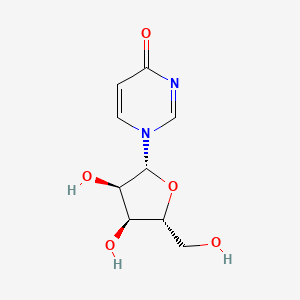
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
